molecular formula C10H8F3NO3 B14804086 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid

5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid

Cat. No.: B14804086
M. Wt: 247.17 g/mol
InChI Key: XAHMYDHOLFWXLK-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a cyclopropoxy group at the 5-position and a trifluoromethyl group at the 6-position of the nicotinic acid ring.

Preparation Methods

The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves several steps, including acylation, cyclization, and hydrolysis. One method starts with trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials. These undergo acylation, cyclization, and hydrolysis to yield the desired product . The process is relatively straightforward and suitable for industrial production due to the availability and cost-effectiveness of the raw materials.

Chemical Reactions Analysis

5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

The presence of the cyclopropoxy group in this compound provides unique chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

5-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(17-6-1-2-6)3-5(4-14-8)9(15)16/h3-4,6H,1-2H2,(H,15,16)

InChI Key

XAHMYDHOLFWXLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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